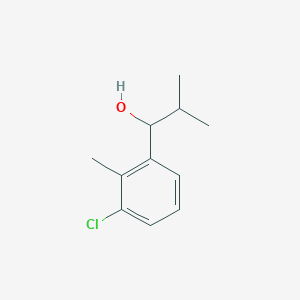
1-(3-Chloro-2-methylphenyl)-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-methyl-alpha-(1-methylethyl)benzenemethanol is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of a benzene ring substituted with a chlorine atom, a methyl group, and an isopropyl group, along with a hydroxyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methyl-alpha-(1-methylethyl)benzenemethanol typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form isopropylbenzene.
Chlorination: The isopropylbenzene is then chlorinated using chlorine gas (Cl2) in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atom at the desired position on the benzene ring.
Hydroxylation: The final step involves the hydroxylation of the chlorinated isopropylbenzene using a suitable oxidizing agent such as potassium permanganate (KMnO4) to introduce the hydroxyl group, resulting in the formation of 3-Chloro-2-methyl-alpha-(1-methylethyl)benzenemethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced separation techniques such as distillation and crystallization is also employed to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-methyl-alpha-(1-methylethyl)benzenemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (RSH)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkanes
Substitution: Formation of substituted aromatic compounds
Applications De Recherche Scientifique
3-Chloro-2-methyl-alpha-(1-methylethyl)benzenemethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in the formulation of certain industrial products.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-methyl-alpha-(1-methylethyl)benzenemethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the aromatic ring and substituents contribute to its hydrophobic interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-methyl-4-isopropylbenzene: Similar structure but lacks the hydroxyl group.
3-Chloro-2-methylbenzyl alcohol: Similar structure but lacks the isopropyl group.
4-Chloro-2-methyl-alpha-(1-methylethyl)benzenemethanol: Similar structure but with the chlorine atom at a different position.
Uniqueness
3-Chloro-2-methyl-alpha-(1-methylethyl)benzenemethanol is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
127450-91-3 |
|---|---|
Formule moléculaire |
C11H15ClO |
Poids moléculaire |
198.69 g/mol |
Nom IUPAC |
1-(3-chloro-2-methylphenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H15ClO/c1-7(2)11(13)9-5-4-6-10(12)8(9)3/h4-7,11,13H,1-3H3 |
Clé InChI |
XNLGNOYXOSXQNA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Cl)C(C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


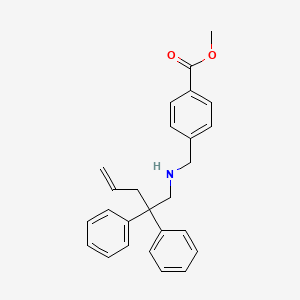

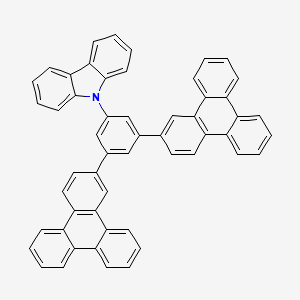



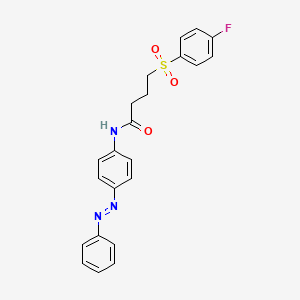

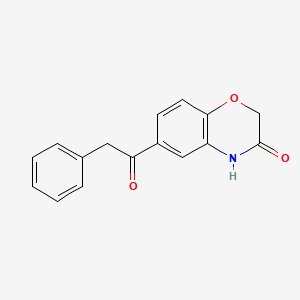
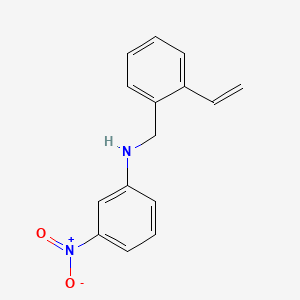
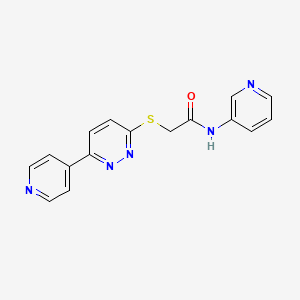
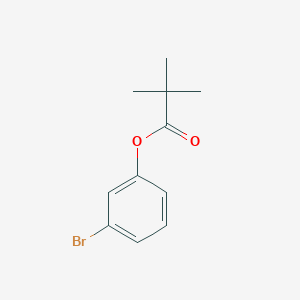
![3-(tert-Butyl)-2'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14133023.png)

